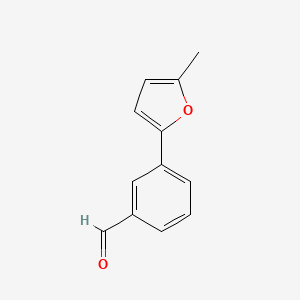

3-(5-Methyl-2-furyl)benzaldehyde

描述

Significance and Research Trajectories within Furan (B31954) and Benzaldehyde (B42025) Chemistry

The significance of 3-(5-Methyl-2-furyl)benzaldehyde is rooted in the chemical importance of its two core components: the furan ring and the benzaldehyde group.

Furan Chemistry: Furans are five-membered aromatic heterocycles containing an oxygen atom. researchgate.net They are prevalent in natural products and are considered crucial building blocks in synthetic organic chemistry and for the pharmaceutical industry. researchgate.netutripoli.edu.ly The furan nucleus is a key feature in many biologically active compounds, and slight modifications to its substitution pattern can lead to significant changes in biological activity. utripoli.edu.ly Research in furan chemistry is continually evolving, with ongoing efforts to develop new synthetic methods and to explore the biological activities of novel furan derivatives, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.govmdpi.comnih.gov The reactivity of the furan ring, which is greater than that of benzene (B151609) in electrophilic substitution reactions, makes it a valuable and versatile synthon. quora.com

Benzaldehyde Chemistry: Aromatic aldehydes, with benzaldehyde as the simplest example, are a class of organic compounds with an aldehyde group attached to an aromatic ring. wisdomlib.org They are fundamental reactants in a multitude of synthetic transformations, including the formation of Schiff bases, chalcones, and various heterocyclic systems. wisdomlib.orgresearchgate.net Their versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.gov Research involving aromatic aldehydes continues to focus on developing new synthetic methodologies and creating complex molecules for diverse applications. acs.org

The combination of these two moieties in this compound creates a molecule with unique reactivity and potential applications. The aldehyde group can participate in condensation and other reactions, while the furan ring provides a diene system for cycloaddition reactions and a platform for further functionalization. quora.com

Historical Context of Research on Analogous Aromatic Aldehydes and Heterocycles

The study of aromatic aldehydes and heterocycles has a rich history dating back to the 18th and 19th centuries. The first furan derivative, 2-furoic acid, was described in 1780, and the structure of furfural (B47365), a key furan aldehyde, was determined in 1901. utripoli.edu.lybritannica.com The synthesis of 5-methylfurfural (B50972), an isomer of the furan portion of the title compound, was documented as early as 1891. wikipedia.org

Many of the fundamental reactions used to synthesize heterocyclic compounds from aldehydes were developed in the mid-19th to early 20th centuries. researchgate.net These reactions have become foundational in organic chemistry. The historical development of synthetic methods for aromatic aldehydes has also been a long-standing area of research, with reviews on the topic published as early as 1946. acs.org

The exploration of heterocyclic aromatic compounds has been driven by their diverse and significant biological activities. researchgate.net The realization that small structural changes can lead to profound differences in function has fueled extensive research into the synthesis and properties of a vast array of substituted heterocycles and aromatic aldehydes. researchgate.net This historical foundation has paved the way for the investigation of more complex, hybrid molecules like this compound.

Overview of Current Research Themes and Challenges

Current research involving compounds like this compound is multifaceted, touching upon several key themes.

Synthetic Methodology: A primary research focus is the use of such compounds as intermediates or building blocks in organic synthesis. chemimpex.com The goal is to create more complex and novel molecules, often with specific biological targets in mind. mdpi.com For instance, the aldehyde functional group allows for reactions like condensation with hydrazides to form new derivatives. A significant challenge in this area is the development of highly selective and efficient synthetic methods that can be performed under mild conditions, especially for the creation of multi-substituted furans. researchgate.net

Pharmaceutical and Biological Applications: There is a strong and growing interest in the biological activities of furan derivatives. utripoli.edu.lymdpi.com Research is actively exploring the potential of new furan-containing molecules as anti-inflammatory, antimicrobial, and cytotoxic agents. nih.govnih.gov The incorporation of a furan ring into a molecule is a strategy used by medicinal chemists to develop new chemotherapeutic agents. utripoli.edu.ly A challenge in this field is to elucidate the precise mechanisms of action of these compounds and to understand the structure-activity relationships that govern their biological effects. nih.gov

Flavor and Fragrance: The unique aromatic properties of compounds like this compound make them valuable in the flavor and fragrance industry. chemimpex.com They can impart distinct sweet, nutty, or floral notes to products. chemimpex.com Research in this area focuses on identifying and synthesizing new molecules with desirable sensory profiles.

| Research Area | Focus | Key Findings/Applications | Relevant Compounds |

| Organic Synthesis | Use as a building block for complex molecules. chemimpex.com | Facilitates multi-step synthetic pathways to produce diverse organic and heterocyclic compounds. | 3-(5-Methyl-2-furyl)benzyl alcohol (from reduction), Substituted benzaldehyde derivatives. |

| Pharmaceuticals | Intermediate in the synthesis of new drugs. chemimpex.comutripoli.edu.ly | Furan derivatives show a wide range of biological activities including anti-inflammatory and antimicrobial effects. utripoli.edu.lynih.gov | Dantrolene (muscle relaxant), Ranitidine (anti-ulcer). utripoli.edu.lynih.gov |

| Flavor & Fragrance | Creation of unique flavor and fragrance profiles. chemimpex.com | Imparts sweet, nutty, and slightly floral notes to perfumes and food products. chemimpex.com | 3-(5-methyl-2-furyl) butanal, 5-Methylfurfural. wikipedia.orgthegoodscentscompany.com |

Structure

3D Structure

属性

IUPAC Name |

3-(5-methylfuran-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOZCFCYNADKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378212 | |

| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-03-1 | |

| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 5 Methyl 2 Furyl Benzaldehyde and Its Precursors

Established Synthetic Routes and Reaction Optimizations

The most prominent established route for the synthesis of 3-(5-methyl-2-furyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. nih.gov This method is a cornerstone in the formation of biaryl compounds due to its versatility and tolerance of various functional groups. nih.govnih.gov The reaction typically involves the coupling of a furan-based organoboron compound with a halogenated benzaldehyde (B42025) derivative.

A plausible and widely cited pathway is the reaction between 5-methyl-2-furylboronic acid and 3-bromobenzaldehyde (B42254). The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of palladium catalyst, the base, the solvent system, and the reaction temperature. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, with bases such as sodium carbonate or potassium carbonate facilitating the reaction. researchgate.net Solvent systems often consist of a mixture, such as dimethylformamide (DMF) and water, with temperatures ranging from 80 to 100°C.

Another established, though perhaps less common, method is nucleophilic aromatic substitution, where 2-methylfuran (B129897) reacts with 3-bromobenzaldehyde in the presence of a base like potassium carbonate in a solvent such as DMF under reflux conditions.

Novel Catalytic Approaches in the Formation of the Furan-Benzaldehyde Core

Research into novel catalytic systems aims to improve efficiency, selectivity, and sustainability compared to established methods. These approaches are categorized into transition metal catalysis, organocatalysis, and biocatalysis.

Beyond the standard Suzuki-Miyaura reaction, several other transition metal-catalyzed cross-coupling reactions are instrumental in forming aryl-furan bonds.

Suzuki-Miyaura Coupling: This remains the most significant reaction in this class for synthesizing the target molecule. Modern advancements focus on developing more active and stable palladium catalysts. For example, catalyst systems using bulky, electron-rich phosphine (B1218219) ligands can couple heteroarylboronic acids, like 3-furylboronic acid, with aryl halides or mesylates in high yields. mit.edu The use of aqueous media for Suzuki reactions is also a significant advancement, providing a greener and more cost-effective approach. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. youtube.com For the synthesis of this compound, this would entail reacting a 5-methyl-2-furylzinc halide with 3-bromobenzaldehyde. Negishi coupling is known for its high functional group tolerance, even allowing for the presence of electrophilic groups like ketones, which might be problematic in other coupling reactions. youtube.comfrontiersin.org The development of flow microreactors for Negishi coupling has enabled the rapid synthesis of functionalized biaryls. frontiersin.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org While not a direct route to the target compound, it is a powerful tool for synthesizing precursors. For instance, an aryl halide could be coupled with an acetylenic furan (B31954) derivative, followed by further transformations. nih.govnih.gov The reaction can be performed under mild, sometimes copper-free, conditions to prevent the undesired homocoupling of the alkyne. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While less direct for this specific synthesis, it is a key method for creating complex furan-containing structures that could be precursors. nih.gov

Below is a table summarizing various transition metal-catalyzed cross-coupling reactions applicable to the synthesis of the furan-benzaldehyde core.

| Reaction | Furan Precursor | Benzaldehyde Precursor | Catalyst/Co-catalyst | Key Features |

| Suzuki-Miyaura | 5-Methyl-2-furylboronic acid | 3-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | High functional group tolerance, can be run in aqueous media. nih.govnih.gov |

| Negishi | 5-Methyl-2-furylzinc halide | 3-Bromobenzaldehyde | Pd(PPh₃)₄ or Ni catalyst | Tolerates electrophilic functional groups, can be performed in flow reactors. youtube.comfrontiersin.org |

| Sonogashira | 5-Methyl-2-ethynylfuran | 3-Iodobenzaldehyde | Pd(II)/Cu(I), PPh₃ | Builds complex precursors; requires subsequent alkyne modification. wikipedia.orgorganic-chemistry.org |

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. While direct organocatalytic arylation of furans is not a mainstream strategy, organocatalysis plays a significant role in the synthesis of functionalized furan precursors. acs.org For example, organocatalytic one-pot cascades, such as an epoxidation followed by a Feist-Bénary reaction, can produce highly substituted furans from simple starting materials. acs.org Recently, the organocatalytic synthesis of furan-embedded styrene (B11656) atropisomers has been reported, showcasing the potential for creating complex furan-containing molecules through these methods. acs.org

Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity and adherence to green chemistry principles. scielo.org.mxresearchgate.net While a direct enzymatic coupling to form this compound is not established, biocatalysis is highly relevant for the synthesis of its precursors.

Furan Precursors from Biomass: Furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are readily available from the dehydration of biomass. rsc.orgnih.gov Enzymes can be used in the conversion of these platform chemicals into more complex derivatives. acs.orgnih.gov

Benzaldehyde Synthesis/Modification: The benzaldehyde moiety can be produced or modified using biocatalysts. For instance, the reduction of benzaldehyde to benzyl (B1604629) alcohol can be achieved using enzymes from plant wastes, demonstrating a green alternative to chemical reducing agents. scielo.org.mxresearchgate.net Conversely, the oxidation of benzyl alcohol to benzaldehyde can be catalyzed by enzymes or even photocatalytically, offering sustainable production routes. researcher.life

Green Chemistry Principles in Synthetic Design

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, use renewable resources, and improve energy efficiency.

Renewable Feedstocks: The furan ring is a prime target for green synthesis, as its precursors, furfural and HMF, are derived from abundant and renewable lignocellulosic biomass. rsc.orgnih.gov

Sustainable Solvents: A key green improvement in coupling reactions like the Suzuki-Miyaura is the replacement of volatile organic solvents with water. nih.gov Performing these reactions in aqueous media reduces environmental impact and can simplify product isolation.

Energy Efficiency: The development of highly active catalysts that function under mild conditions (lower temperatures and pressures) reduces the energy consumption of the synthetic process. wikipedia.org Biocatalytic processes are particularly advantageous as they typically occur at or near room temperature in aqueous environments. researchgate.net

Atom Economy: Reaction design aims to maximize the incorporation of atoms from the starting materials into the final product. Catalytic routes, especially one-pot or tandem reactions that minimize intermediate purification steps, contribute to higher atom economy. acs.org

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanism of the key bond-forming reactions is crucial for optimizing conditions and developing new catalysts. The mechanism of the Suzuki-Miyaura cross-coupling reaction is the most relevant for the primary synthesis of this compound and is well-studied. nih.gov

The catalytic cycle generally involves three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzaldehyde), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is often the rate-determining step in the cycle. nih.govlibretexts.org

Transmetalation: The organic group from the organoboron compound (e.g., the 5-methyl-2-furyl group from its boronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires the presence of a base to activate the organoboron species, forming a boronate complex that facilitates the transfer. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) center (the 3-formylphenyl and 5-methyl-2-furyl groups) couple and are eliminated from the palladium, forming the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govlibretexts.org

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into these steps, helping to predict reaction feasibility and guide the design of more efficient catalysts. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 3 5 Methyl 2 Furyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule like 3-(5-Methyl-2-furyl)benzaldehyde, with its distinct aromatic and aldehydic protons, NMR provides crucial connectivity and spatial information.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While direct ¹H and ¹³C NMR spectra offer initial insights, multidimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons on the benzaldehyde (B42025) ring, as well as between the protons on the furan (B31954) ring. This allows for the establishment of the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.net This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the aldehydic proton signal would show a correlation to the aldehydic carbon signal, and each aromatic proton would correlate to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for connecting the different spin systems within the molecule. For this compound, HMBC would be critical in confirming the connectivity between the furan and benzaldehyde rings by showing correlations between the furan protons and the benzaldehyde carbons, and vice-versa. It would also confirm the position of the methyl group on the furan ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known data for similar structures, is presented below. rsc.orgdocbrown.info The complete assignment would require the analysis of the aforementioned 2D NMR spectra.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.9 - 10.1 | - |

| Aldehyde C | - | 190 - 193 |

| Benzene (B151609) Ring H | 7.4 - 8.0 | - |

| Benzene Ring C | - | 125 - 140 |

| Furan Ring H | 6.0 - 7.0 | - |

| Furan Ring C | - | 110 - 155 |

| Methyl H | 2.2 - 2.5 | - |

| Methyl C | - | 13 - 15 |

Conformational Analysis via NMR Spectroscopy

The single bond connecting the furan and benzaldehyde rings allows for rotational isomerism, leading to different spatial arrangements or conformations of the molecule. NMR spectroscopy, particularly through the study of Nuclear Overhauser Effects (NOE) and the analysis of coupling constants, can provide insights into the preferred conformation and the energy barriers to rotation. nih.govresearchgate.net

The presence of bulky substituents on either ring can hinder free rotation, leading to distinct conformers that may be observable by NMR, especially at low temperatures. Dynamic NMR studies, where spectra are acquired at different temperatures, can be employed to determine the rotational energy barriers between these conformers. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₂H₁₀O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 186.0681 g/mol . HRMS is crucial for confirming the molecular formula and for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This technique provides detailed information about the structure of the precursor ion and allows for the elucidation of fragmentation pathways. docbrown.infoimreblank.ch

For this compound, the fragmentation would likely be initiated by the loss of the aldehydic proton or the entire formyl group. Common fragmentation patterns for aromatic aldehydes include the loss of H (M-1) and CHO (M-29). docbrown.infolibretexts.org The furan ring can also undergo characteristic cleavages. A plausible fragmentation pathway would involve initial cleavages around the benzaldehyde and furan rings, followed by subsequent losses of small neutral molecules like CO.

A hypothetical table of major fragment ions and their potential structures is presented below.

| m/z | Proposed Fragment |

| 186 | [C₁₂H₁₀O₂]⁺ (Molecular Ion) |

| 185 | [C₁₂H₉O₂]⁺ (Loss of H) |

| 157 | [C₁₁H₉O]⁺ (Loss of CHO) |

| 128 | [C₁₀H₈]⁺ (Further fragmentation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy: Infrared and Raman Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide a "fingerprint" for a particular compound.

For this compound, the vibrational spectra would be dominated by characteristic bands from the benzaldehyde and the 5-methylfuran moieties.

Aldehyde Group: A strong C=O stretching vibration is expected in the IR spectrum, typically in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. The aldehydic C-H stretching vibrations usually appear as two weak bands between 2700 and 2900 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the benzene and furan rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Methyl Group: The C-H stretching and bending vibrations of the methyl group would be observed in their characteristic regions.

A comparative analysis with the spectra of benzaldehyde and 5-methylfurfural (B50972) would aid in the precise assignment of the vibrational modes. mdpi.comresearchgate.net A hypothetical table of key vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Methyl Group | C-H Stretch | 2850 - 3000 |

| Methyl Group | C-H Bend | ~1375, ~1450 |

X-ray Crystallography for Solid-State Structure Determination

For this compound, the crystal structure would reveal the dihedral angle between the furan and benzene rings, a critical parameter that influences the extent of electronic conjugation and, consequently, its photophysical properties. Intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and π-π stacking, which dictate the packing of molecules in the crystal lattice, would also be elucidated.

While a specific crystal structure for this compound is not publicly available, analysis of related furan-containing aromatic compounds suggests that the molecule is likely to be nearly planar to maximize π-orbital overlap. The aldehyde group may participate in weak intermolecular C-H···O interactions, influencing the crystal packing.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca |

| Dihedral Angle (Furan-Benzene) | < 20° |

| Key Intermolecular Interactions | π-π stacking, C-H···O interactions |

Note: These predictions are based on common crystal packing motifs observed for similar aromatic aldehydes and furans.

Chiroptical Spectroscopy of Enantiomerically Pure Derivatives

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a vital tool for studying the stereochemistry of chiral molecules. While this compound itself is achiral, its derivatives can be rendered chiral through appropriate synthetic modifications, such as the introduction of a stereocenter.

For an enantiomerically pure derivative of this compound, the ECD spectrum would exhibit characteristic positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the ECD spectra of chiral derivatives. By comparing the experimentally measured spectrum with the calculated spectra for different enantiomers, the absolute configuration of the molecule can be determined. The study of chiroptical properties is crucial for applications in asymmetric catalysis, chiral recognition, and the development of circularly polarized luminescence materials.

Computational Chemistry and Theoretical Insights into 3 5 Methyl 2 Furyl Benzaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 3-(5-Methyl-2-furyl)benzaldehyde, DFT studies, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, provide a detailed picture of its electronic landscape. nih.govresearchgate.netajchem-a.com

The electronic structure is characterized by a unique interplay between the electron-donating 5-methyl-2-furyl group and the electron-withdrawing benzaldehyde (B42025) moiety. The methyl group on the furan (B31954) ring increases the electron density of the furan system, while the aldehyde group withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects.

A key tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would be expected to show a region of high negative potential (red/yellow) around the carbonyl oxygen of the aldehyde group, making it a prime site for nucleophilic attack. Conversely, regions of positive potential (blue) would likely be located around the aldehydic hydrogen and the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic interaction. nih.gov The furan ring, being electron-rich, is expected to be a favorable site for electrophilic attack.

Table 1: Calculated Global Reactivity Descriptors for a Representative Aromatic Aldehyde (Note: These are representative values based on DFT studies of similar aromatic aldehydes and furan derivatives. Actual values for this compound would require specific calculation.)

| Descriptor | Formula | Typical Calculated Value | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | 7.0 - 8.5 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 - 2.5 eV | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.5 - 3.5 eV | Resistance to change in electron distribution; higher values indicate greater stability. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.5 - 5.5 eV | Tendency to attract electrons. digitaloceanspaces.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.0 - 5.0 eV | A measure of the energy lowering of a system when it accepts electrons; indicates electrophilic character. nih.gov |

Molecular Orbital Analysis and Frontier Orbital Interactions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and distributions of these orbitals govern how the molecule interacts with other chemical species.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 5-methyl-2-furyl ring system. This is because the methyl group enhances the electron-donating character of the furan ring. The LUMO, in contrast, is anticipated to be centered on the electron-deficient benzaldehyde portion of the molecule, particularly over the carbonyl group and the benzene ring. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com This makes the molecule more susceptible to reactions and can influence its electronic absorption properties. Theoretical calculations for similar furan-substituted aromatic compounds suggest a significant HOMO-LUMO gap, indicating good kinetic stability. nih.govajchem-a.com

Table 2: Predicted Frontier Orbital Properties for this compound (Note: Values are illustrative, based on DFT calculations of analogous furan and benzaldehyde derivatives.)

| Parameter | Predicted Value | Description |

| HOMO Energy | -6.0 to -6.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.8 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.5 - 4.7 eV | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. ajchem-a.com |

| HOMO Distribution | Primarily on the 5-methyl-2-furyl ring | The most loosely held electrons are located on the furan moiety. |

| LUMO Distribution | Primarily on the benzaldehyde moiety | The most accessible empty orbitals for accepting electrons are on the benzaldehyde part. |

Understanding these frontier orbital interactions is crucial for predicting the outcomes of pericyclic reactions, cycloadditions, and interactions with electrophiles and nucleophiles. For instance, in a reaction with an electrophile, the attack would be directed towards the sites with the highest HOMO coefficient, which are on the furan ring.

Conformational Landscape and Energy Minimization Studies

Computational energy minimization studies are used to identify the most stable conformation (the global minimum on the potential energy surface) and to map the energy profile of this rotation. nih.gov For biaryl systems, the conformation is a balance between two opposing factors:

Electronic Conjugation: A planar conformation, where the dihedral angle is 0° or 180°, allows for maximum overlap of the π-orbitals of the two rings, leading to stabilizing electronic delocalization.

Steric Hindrance: A planar conformation can introduce significant steric repulsion between the hydrogen atoms on the adjacent rings (the ortho-hydrogen on the benzene ring and the hydrogen at the 3-position of the furan ring).

Due to this interplay, biaryl molecules like this compound typically adopt a non-planar, twisted conformation in their lowest energy state to alleviate steric strain. cdnsciencepub.com Computational studies on similar biaryl systems show that the energy barrier to rotation is relatively low, allowing for interconversion between different conformers at room temperature. nih.gov The exact dihedral angle in the most stable conformer would be determined by the precise balance of steric and electronic effects.

Table 3: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations for similar substituted biaryls.)

| Parameter | Predicted Value | Significance |

| C(benzene)-C(furan) Bond Length | ~1.47 - 1.49 Å | Shorter than a typical C-C single bond, indicating some double-bond character due to conjugation. |

| Furan-Benzene Dihedral Angle | 25° - 45° | A non-zero angle indicates a twisted, non-planar ground state conformation to minimize steric hindrance. nih.gov |

| C=O Bond Length | ~1.21 - 1.23 Å | Typical length for a conjugated aldehyde carbonyl group. |

| C-CHO Bond Length | ~1.48 - 1.50 Å | Bond connecting the aldehyde group to the benzene ring. |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds. DFT calculations can provide theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental results. globalresearchonline.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and intensities of IR absorption bands. For this compound, the most characteristic predicted vibrations would include:

A strong carbonyl (C=O) stretching band, expected in the range of 1685-1710 cm⁻¹ due to conjugation with the aromatic ring. libretexts.org

Aldehydic C-H stretching bands, typically appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

Aromatic C=C stretching vibrations from both the benzene and furan rings, expected in the 1400-1600 cm⁻¹ region.

C-O-C stretching of the furan ring, typically found around 1000-1300 cm⁻¹. researchgate.net

C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.

Table 4: Predicted Characteristic IR Frequencies for this compound (Note: Based on general values for aromatic aldehydes and furan derivatives.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium-Weak |

| Aldehydic C-H Stretch | ~2720, ~2820 | Weak |

| Carbonyl (C=O) Stretch | 1685 - 1710 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Furan Ring C-O-C Stretch | 1000 - 1300 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. globalresearchonline.net

¹H NMR: The aldehydic proton is expected to be highly deshielded, appearing as a singlet in the range of 9.8-10.1 ppm. The protons on the benzene and furan rings would appear in the aromatic region (6.0-8.0 ppm), with their specific shifts influenced by the electronic effects of the other ring and the aldehyde group. The methyl group protons would appear as a singlet in the upfield region, likely around 2.2-2.5 ppm.

¹³C NMR: The carbonyl carbon would be the most downfield signal, typically above 190 ppm. The aromatic carbons would resonate between 110-160 ppm. The methyl carbon would appear at a much higher field, around 15-25 ppm.

Modern machine learning approaches are also becoming increasingly accurate in predicting NMR spectra from chemical structures. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing transition states—the highest energy points along the reaction coordinate. wikipedia.org

For this compound, this approach could be applied to various reactions:

Oxidation/Reduction of the Aldehyde: Modeling the nucleophilic addition of a hydride reagent (e.g., from NaBH₄) to the carbonyl carbon would involve calculating the transition state for the formation of the C-H bond.

Electrophilic Aromatic Substitution: The addition of an electrophile (e.g., Br⁺ in a bromination reaction) to the furan or benzene ring can be modeled. Calculations would likely confirm that the electron-rich furan ring is the more reactive site, and the transition state energies for attack at different positions would determine the regioselectivity. researchgate.net

Cycloaddition Reactions: The furan ring can participate as a diene in Diels-Alder reactions. Computational modeling could explore the feasibility, stereoselectivity, and regioselectivity of such reactions. pku.edu.cn

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. wikipedia.org Transition State Theory allows for the calculation of reaction rate constants from the properties of the transition state. Characterizing the geometry of the transition state provides insight into the bonding changes that occur during the reaction. For example, in the addition of a nucleophile to the carbonyl, the transition state would show a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O double bond. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates calculated molecular descriptors with experimentally observed properties. fiveable.meresearchgate.net The goal is to create a mathematical model that can predict a specific property for new or untested compounds based solely on their chemical structure. longdom.org

For this compound, a QSPR model could be developed to predict a wide range of properties, such as its boiling point, solubility, chromatographic retention time, or even its biological activity (in which case it is referred to as a Quantitative Structure-Activity Relationship or QSAR). nih.govnih.gov

The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of related molecules (the training set). These descriptors fall into several categories:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric/Geometric: Molecular volume, surface area, specific bond lengths or angles.

Topological: Indices that describe molecular branching and connectivity.

Constitutional: Molecular weight, count of specific atom types or functional groups.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to find the best correlation between a subset of these descriptors and the experimental property of interest. researchgate.net

Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used in building the model.

A hypothetical QSPR study for predicting the skin sensitization potential of aromatic aldehydes might use descriptors like the LUMO energy (related to reactivity with biological nucleophiles), molecular volume, and specific charge distributions to build a predictive model. nih.gov

Table 5: Examples of Molecular Descriptors for QSPR/QSAR Modeling

| Descriptor Type | Example Descriptor | Description |

| Electronic | Dipole Moment (μ) | Measures the overall polarity of the molecule. |

| Electronic | HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. |

| Topological | Wiener Index | A descriptor of molecular branching. |

| Constitutional | Molecular Weight (MW) | The mass of the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. nih.gov |

Chemical Reactivity and Derivatization Strategies for 3 5 Methyl 2 Furyl Benzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group in 3-(5-methyl-2-furyl)benzaldehyde is a primary site for chemical reactions, including condensation, oxidation, reduction, and olefination.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The aldehyde functionality readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles. For instance, it can react with hydrazides to form hydrazones. A specific example is the reaction with 3-nitrobenzohydrazide to yield N'-[(5-Methyl-2-furyl)methylene]-3-nitrobenzohydrazide. bldpharm.com Similarly, condensation with hydroxylamine (B1172632) would produce the corresponding oxime, and reactions with primary amines would form Schiff bases (imines).

These reactions are fundamental in constructing larger, more complex molecular frameworks. The formation of such derivatives is often a key step in the synthesis of various heterocyclic compounds and other organic molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Another important condensation reaction is acetalization, which serves to protect the aldehyde group. This is typically achieved by reacting the aldehyde with an alcohol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This reversible reaction forms a 1,3-dioxolane (B20135) derivative, which is stable under conditions that might otherwise affect the aldehyde group, allowing for selective reactions at other parts of the molecule.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be easily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to convert the aldehyde to 3-(5-methyl-2-furyl)benzoic acid. The reaction with KMnO₄ in an acidic or basic medium typically provides high yields.

| Oxidizing Agent | Reaction Medium | Yield (%) |

| KMnO₄ | H₂SO₄/H₂O | 85–90 |

| CrO₃ | Acetic Acid | 76–82 |

Reduction: Conversely, the aldehyde can be reduced to 3-(5-methyl-2-furyl)benzyl alcohol using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solvent or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) are effective for this transformation. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH₄) | Ethanol | 3-(5-methyl-2-furyl)benzyl alcohol |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 3-(5-methyl-2-furyl)benzyl alcohol |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The aldehyde group is a suitable substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form alkenes. These reactions are crucial for carbon-carbon bond formation.

In a Wittig reaction, a phosphorus ylide (a Wittig reagent) reacts with the aldehyde to produce an alkene and a phosphine (B1218219) oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. This method is often preferred as it typically leads to the formation of (E)-alkenes with high selectivity, and the water-soluble phosphate (B84403) byproduct is easily removed.

Functionalization of the Furan (B31954) Ring System

The furan moiety of this compound is an electron-rich aromatic system, making it susceptible to various functionalization reactions.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is highly activated towards electrophilic aromatic substitution. Due to the directing effect of the oxygen atom and the methyl group, the most likely position for electrophilic attack is the C5 position of the furan ring. Density Functional Theory (DFT) studies indicate that the furan's conjugated π-system directs electrophiles to this position.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group can be introduced onto the furan ring.

Bromination: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can lead to bromination of the furan ring.

It is important to note that the benzene (B151609) ring can also undergo electrophilic substitution, and the regioselectivity will depend on the reaction conditions and the directing effects of the existing substituents.

Palladium-Catalyzed Coupling Reactions at Furan Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at specific positions on the furan ring. These reactions typically require the pre-functionalization of the furan ring with a halide or a boronic acid/ester.

A plausible synthetic route for this compound itself involves a Suzuki-Miyaura cross-coupling reaction between 5-methyl-2-furylboronic acid and 3-bromobenzaldehyde (B42254). This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate.

Conversely, if this compound were to be further functionalized via a Suzuki-Miyaura coupling, the furan ring would first need to be halogenated. The resulting halo-furan derivative could then be coupled with a variety of boronic acids to introduce new aryl or alkyl groups. The efficiency of these coupling reactions can be enhanced by using bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst. organic-chemistry.org

Cycloaddition Reactions Involving the Furan Ring

The furan ring within this compound can participate as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. This reaction is a powerful tool in organic synthesis for the construction of six-membered rings with a high degree of stereocontrol. The reactivity of the furan diene is, however, influenced by the substitution pattern on the ring. In the case of this compound, the presence of the electron-donating methyl group at the 5-position and the electron-withdrawing benzaldehyde (B42025) group at the 2-position can affect the diene's reactivity.

The direct Diels-Alder reaction of furan derivatives, especially those with electron-withdrawing substituents, with common dienophiles can be thermodynamically unfavorable. nih.gov To overcome this, several strategies can be employed. One common approach is to perform the reaction under high pressure or with Lewis acid catalysis to enhance the reactivity of the dienophile. youtube.com Another strategy involves the temporary modification of the aldehyde group to a less electron-withdrawing functionality, such as an acetal (B89532). This increases the electron density of the furan ring, thereby facilitating the cycloaddition reaction. nih.gov

A potential reaction scheme for the Diels-Alder reaction of this compound with N-phenylmaleimide is presented below. The reaction would likely require elevated temperatures or the use of a catalyst to proceed efficiently.

| Diene | Dienophile | Product |

| This compound | N-Phenylmaleimide | 7-Oxanorbornene derivative |

Modifications of the Phenyl Ring

The phenyl ring of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution and cross-coupling reactions. These modifications allow for the introduction of diverse functional groups, leading to a wide range of analogues with potentially altered electronic and steric properties.

Electrophilic Aromatic Substitution:

The directing effects of the substituents on the phenyl ring will govern the regioselectivity of electrophilic substitution. The aldehyde group is a meta-directing deactivator, while the 5-methyl-2-furyl group is generally considered an ortho, para-directing activator. The interplay of these two groups will determine the position of substitution.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Given the directing effects of the existing substituents, the nitro group is likely to be directed to the positions meta to the aldehyde and ortho or para to the furyl group.

Halogenation: Halogenation of the phenyl ring, for instance, with bromine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃, can introduce a halogen atom. chemguide.co.uk The position of bromination will be influenced by the directing effects of the substituents.

A representative table of potential electrophilic substitution reactions is provided below:

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(5-Methyl-2-furyl)-nitrobenzaldehyde isomer(s) |

| Bromination | Br₂, FeBr₃ | Bromo-3-(5-methyl-2-furyl)benzaldehyde isomer(s) |

Cross-Coupling Reactions:

To achieve more complex modifications of the phenyl ring, palladium-catalyzed cross-coupling reactions are invaluable tools. For these reactions, the phenyl ring of this compound would first need to be functionalized with a halide or a triflate. A plausible synthetic route to the parent compound involves the Suzuki-Miyaura cross-coupling of a halogenated benzaldehyde with 5-methyl-2-furylboronic acid.

Suzuki-Miyaura Coupling: If a bromo-substituted derivative of this compound is prepared, it can undergo a Suzuki-Miyaura coupling with a variety of boronic acids or their esters to introduce new aryl or alkyl groups. organic-chemistry.orglibretexts.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a base.

The following table illustrates a potential Suzuki-Miyaura coupling reaction:

| Substrate | Coupling Partner | Catalyst | Base | Product |

| Bromo-3-(5-methyl-2-furyl)benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(5-Methyl-2-furyl)-biphenyl-carboxaldehyde derivative |

Synthesis of Novel Analogues and Hybrid Architectures

The aldehyde functionality and the furan ring of this compound serve as versatile handles for the synthesis of a wide array of novel analogues and hybrid molecular architectures. These derivatizations can lead to compounds with interesting biological activities and material properties.

Synthesis of Chalcones:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and are known to possess a range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone (B1666503) in the presence of a base or acid catalyst. scispace.comchemrevlett.comglobalconference.infoipb.ptnih.gov this compound can readily participate in this reaction to produce novel chalcone (B49325) derivatives.

| Aldehyde | Ketone | Catalyst | Product |

| This compound | Acetophenone | NaOH or KOH | 1-Phenyl-3-(3-(5-methyl-2-furyl)phenyl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | NaOH or KOH | 1-(4-Methoxyphenyl)-3-(3-(5-methyl-2-furyl)phenyl)prop-2-en-1-one |

Synthesis of Schiff Bases:

Schiff bases, containing an imine or azomethine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde. jetir.orgresearchgate.netnih.gov These compounds are known to be biologically active and are used as ligands in coordination chemistry. scispace.com this compound can be reacted with various primary amines to yield a diverse library of Schiff bases.

| Aldehyde | Amine | Product |

| This compound | Aniline | N-(3-(5-Methyl-2-furyl)benzylidene)aniline |

| This compound | 4-Chloroaniline | 4-Chloro-N-(3-(5-methyl-2-furyl)benzylidene)aniline |

Synthesis of Pyrazole (B372694) Derivatives:

Pyrazole derivatives are a class of heterocyclic compounds with significant pharmacological applications. nih.gov One common synthetic route to pyrazoles involves the cyclocondensation of a chalcone with a hydrazine (B178648) derivative. scispace.comresearchgate.netdergipark.org.tr Therefore, the chalcones synthesized from this compound can serve as precursors for the synthesis of novel pyrazole analogues. Another method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.commdpi.com

| Chalcone Derivative | Reagent | Product |

| 1-Phenyl-3-(3-(5-methyl-2-furyl)phenyl)prop-2-en-1-one | Hydrazine hydrate | 5-(3-(5-Methyl-2-furyl)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| 1-(4-Methoxyphenyl)-3-(3-(5-methyl-2-furyl)phenyl)prop-2-en-1-one | Phenylhydrazine | 5-(3-(5-Methyl-2-furyl)phenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

Exploration of 3 5 Methyl 2 Furyl Benzaldehyde in Medicinal Chemistry Research

Design and Synthesis of Biologically Active Derivatives

The core structure of 3-(5-methyl-2-furyl)benzaldehyde serves as a valuable starting point for the synthesis of a diverse array of derivatives with potential biological activities. chemimpex.com The aldehyde functional group is particularly reactive and allows for a variety of chemical modifications.

One common synthetic route involves the Claisen-Schmidt condensation, where this compound reacts with various acetophenones to form chalcones. orientjchem.orgnih.gov Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and antimicrobial properties. nih.govnih.govacs.org The synthesis of these chalcone (B49325) derivatives is often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcohol solvent. orientjchem.orgnih.gov

Another approach to creating biologically active derivatives is through the formation of Schiff bases. This involves the condensation of the aldehyde group of this compound with various primary amines. mdpi.com The resulting imine linkage can be crucial for the biological activity of the final compound.

Furthermore, the furan (B31954) ring itself can be a site for modification, although this is less common than reactions involving the aldehyde group. The reactivity of the furan ring allows for electrophilic substitution reactions, which can introduce additional functional groups that may enhance biological activity. ijabbr.com

Researchers have successfully synthesized a variety of derivatives from similar furan-containing aldehydes, including pyrazole-4-carbaldehydes, which have shown promising antimicrobial activities. biointerfaceresearch.com These synthetic strategies highlight the versatility of the this compound scaffold in generating a library of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies for Target Interactions

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, Structure-Activity Relationship (SAR) studies are crucial for optimizing their therapeutic potential. ontosight.ai

SAR studies on related furan-based compounds have revealed several key insights. For instance, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications to the substituents on the furan and phenyl rings significantly impacted their inhibitory activity. nih.gov The position and nature of substituents can influence the compound's ability to bind to its biological target. nih.gov

In the context of chalcone derivatives, the substituents on both the benzaldehyde (B42025) and acetophenone (B1666503) rings play a critical role in determining their biological effects. For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, thereby affecting its interaction with biological macromolecules.

For antimicrobial derivatives, the lipophilicity of the molecule, which can be modulated by adding or modifying substituents, is often a key determinant of its efficacy. Increased lipophilicity can enhance the ability of a compound to penetrate bacterial cell membranes. The introduction of specific functional groups, such as halogens or nitro groups, has been shown to enhance the antimicrobial activity of related furoyl and furyl derivatives. pensoft.net

The following table summarizes some key SAR findings for derivatives of furan-containing compounds:

| Compound Class | Structural Modification | Impact on Biological Activity |

| Furan-based inhibitors | Substitution on the phenyl ring | Altered inhibitory potency |

| Chalcones | Substituents on aromatic rings | Modulated anti-inflammatory and antimicrobial effects |

| Furoylmorpholines | Introduction of a nitro group | Enhanced antifungal activity pensoft.net |

| Furylcarbonothioylmorpholines | Nature of substituent | Determined the level of antimicrobial activity pensoft.net |

These studies underscore the importance of systematic structural modifications to fine-tune the biological activity of derivatives of this compound.

Investigation of Molecular Mechanisms of Action

Elucidating the molecular mechanism of action is a critical step in the development of any new therapeutic agent. For derivatives of this compound, research suggests several potential mechanisms through which they exert their biological effects.

A primary mechanism is believed to involve the interaction of the aldehyde group with biological nucleophiles, such as the amino or sulfhydryl groups of proteins and enzymes. This can lead to the formation of covalent adducts, thereby altering the structure and function of the target protein. This non-specific interaction can contribute to broad-spectrum antimicrobial activity by disrupting essential cellular processes.

For chalcone derivatives, a key mechanism of action is the inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The α,β-unsaturated ketone moiety is a Michael acceptor and can react with nucleophilic residues in the active sites of these enzymes.

In the context of anticancer activity, some furan-containing compounds have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair. researchgate.net By inhibiting these enzymes, the compounds can induce apoptosis (programmed cell death) in cancer cells. Other proposed anticancer mechanisms include the disruption of microtubule polymerization and the induction of cell cycle arrest. researchgate.net

Computational Drug Design Applications: Ligand-Based and Structure-Based Approaches

Computational methods are increasingly being used to accelerate the drug discovery process. Both ligand-based and structure-based approaches have been applied to the design of novel derivatives of furan-containing compounds.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested derivatives of this compound.

Structure-based drug design , on the other hand, utilizes the three-dimensional structure of the biological target, which is often a protein or enzyme. Molecular docking is a key technique in this approach, where computational algorithms are used to predict the preferred binding orientation and affinity of a ligand (in this case, a derivative of this compound) to its target. researchgate.net This information can guide the design of new derivatives with improved binding characteristics. For example, docking studies have been used to understand the binding interactions of benzofuran (B130515) derivatives with their target enzymes. researchgate.net

These computational approaches allow for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This can significantly reduce the time and cost associated with drug discovery.

Prodrug and Drug Delivery System Research Based on Derivatives

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. The prodrug approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability.

For derivatives of this compound, the aldehyde group could potentially be modified to create a prodrug. For example, it could be converted into an acetal (B89532) or an oxime, which would be stable under normal conditions but could be hydrolyzed in the acidic environment of the stomach or by enzymes in the body to release the active aldehyde.

Research into prodrugs of other furan-containing compounds has shown promise. For example, a prodrug of furamidine, 2,5-bis(4-O-methoxyamidinophenyl)furan, was found to be effective when administered orally. d-nb.info This highlights the potential of the prodrug strategy for improving the delivery of furan-based drugs.

The design of prodrugs often involves taking advantage of intramolecular cyclization reactions to control the release of the active drug. nih.gov This strategy allows for the release kinetics to be manipulated independently of the drug's structure. nih.gov

In addition to prodrugs, research into drug delivery systems for furan-based compounds is also an active area. This includes the development of formulations that can enhance the solubility and stability of the drug, as well as target its delivery to specific tissues or organs.

Applications in Advanced Materials Science Research

Utilization as a Monomer in Polymer Synthesis

The aldehyde functionality of 3-(5-Methyl-2-furyl)benzaldehyde allows it to be utilized as a monomer in the synthesis of various polymers. One of the key reaction pathways is through aldol (B89426) condensation, which can lead to the formation of conjugated polymers. These polymers, characterized by alternating single and double bonds, are of significant interest for their electronic and optical properties.

While specific research dedicated solely to the polymerization of this compound is limited, its structural similarity to other aromatic aldehydes that have been successfully polymerized suggests its potential. The incorporation of the methyl-substituted furan (B31954) ring into a polymer backbone could influence the resulting material's solubility, processability, and solid-state packing, which are critical parameters for device fabrication.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Potential Polymer Properties |

| Aldol Condensation | Acetone or other ketones | Conjugated backbone, potential for optoelectronic applications |

| Wittig Reaction | Phosphonium ylides | Introduction of vinylene linkages, tuning of conjugation length |

| Schiff Base Formation | Aromatic or aliphatic diamines | Formation of poly(azomethine)s, potential for thermal stability |

Integration into Functional Organic Materials (e.g., optoelectronic devices, sensors)

There is a theoretical basis for the integration of this compound into functional organic materials. The conjugated system formed by the furan and benzene (B151609) rings suggests that derivatives of this compound could exhibit interesting photophysical properties, such as fluorescence or phosphorescence. These properties are fundamental to the operation of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Furthermore, the aldehyde group can be chemically modified to attach various recognition units, making it a candidate for the development of chemical sensors. For instance, reaction with a fluorescent amine could yield a Schiff base whose fluorescence might be quenched or enhanced upon interaction with a specific analyte. However, a comprehensive search of scientific literature does not currently yield specific studies where this compound has been explicitly used for these applications.

Role in Supramolecular Chemistry and Self-Assembly

The planar and aromatic nature of this compound provides a foundation for its participation in supramolecular chemistry. Non-covalent interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the aldehyde group, could direct the self-assembly of its derivatives into well-ordered, higher-order structures.

The design of molecules based on this scaffold could lead to the formation of liquid crystals, gels, or other self-assembled materials. The specific stereochemistry and electronic nature of the methylfuran and benzaldehyde (B42025) components would play a crucial role in determining the packing and properties of these supramolecular architectures. At present, detailed research on the self-assembly of specific derivatives of this compound is not available in the public domain.

Development of Hybrid Materials and Nanocomposites

The versatility of this compound as an organic building block extends to the potential development of hybrid materials and nanocomposites. The aldehyde group can be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides, through covalent bonding. This surface modification can improve the compatibility and dispersion of the nanoparticles within a polymer matrix, leading to nanocomposites with enhanced mechanical, thermal, or optical properties.

For example, polymers derived from this compound could serve as the matrix for these nanocomposites, with the furan and phenyl rings potentially interacting with the surface of the nanofillers. This area remains largely unexplored, representing a promising avenue for future research.

Application in Organic Electronics and Photonics Research

The potential application of this compound in organic electronics and photonics is intrinsically linked to the properties of the polymers and functional materials derived from it. The prospect of creating conjugated polymers via aldol condensation hints at its utility in fabricating active layers for organic field-effect transistors (OFETs) or organic photovoltaic (OPV) cells.

The electronic properties of such materials would be heavily influenced by the extent of conjugation, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the material's morphology. Theoretical studies could predict these properties and guide the synthesis of new materials based on the this compound core. However, experimental data and device performance characteristics from materials incorporating this specific compound are not yet reported in scientific literature.

Emerging Research Directions and Future Perspectives for 3 5 Methyl 2 Furyl Benzaldehyde

Chemo- and Biocatalytic Transformations for Sustainable Synthesis

The traditional synthesis of 3-(5-methyl-2-furyl)benzaldehyde, which may involve reactions like the coupling of 2-methylfuran (B129897) with 3-bromobenzaldehyde (B42254), often relies on conventional methods that can be resource-intensive. The future of its synthesis is geared towards greener, more sustainable pathways utilizing chemo- and biocatalysis.

Chemacatalysis: The focus is on employing solid acid catalysts and heterogeneous catalysis to streamline production and minimize waste. For instance, solid acid resins like Amberlyst® 15 have demonstrated high efficacy in catalyzing cascade reactions for the synthesis of other complex furan (B31954) derivatives. researchgate.net This approach offers significant advantages, including catalyst reusability, reduced corrosion, and simplified product purification. Research into developing a solid-state catalytic system for the direct coupling of furan and benzaldehyde (B42025) precursors could represent a significant leap forward in the sustainable production of this compound.

Biocatalysis: The principles of green chemistry strongly advocate for the use of enzymes and whole-cell systems as catalysts. researchgate.net While specific biocatalytic routes to this compound are not yet established, related transformations offer a promising blueprint. The aldehyde functional group is amenable to a variety of biocatalytic modifications. For example, research has shown that enzymes sourced from vegetable wastes can efficiently reduce various benzaldehydes to their corresponding benzyl (B1604629) alcohols. researchgate.netscielo.org.mx Furthermore, enzymes like (S)-hydroxynitrile lyase and (R)-selective hydroxynitrile lyase can catalyze the addition of a nitro group to aromatic aldehydes, a key step in the Henry reaction, paving the way for chiral derivatives. wikipedia.org Future research could focus on discovering or engineering enzymes (e.g., oxidoreductases, lyases) capable of either constructing the core structure or performing selective transformations on the final molecule under mild, aqueous conditions.

Table 1: Comparison of Synthetic Approaches for Furan-Benzaldehyde Scaffolds

| Approach | Typical Conditions | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Conventional Synthesis | Reflux in organic solvents (e.g., DMF) | Base (e.g., K₂CO₃), metal catalysts | Established and versatile |

| Chemacatalysis | Moderate temperatures, solvent flexibility | Solid acid catalysts (e.g., Amberlyst® 15) | Catalyst is reusable, reduced waste, easier purification researchgate.net |

| Biocatalysis | Room temperature, aqueous media | Enzymes (e.g., oxidoreductases, lyases) | High selectivity, mild conditions, biodegradable catalysts, low environmental impact researchgate.netscielo.org.mx |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, is emerging as a powerful technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. d-nb.inforesearchgate.net The synthesis of furan-containing compounds, in particular, stands to benefit greatly from this approach.

The nitration of furan derivatives, for example, often involves harsh conditions and unstable intermediates, making it hazardous in large-scale batch reactors. researchgate.netnih.gov A continuous flow platform allows for the in situ generation of reactive species like acetyl nitrate, minimizing their accumulation and significantly enhancing the safety and reproducibility of the process. researchgate.netnih.gov This methodology could be adapted for the synthesis of nitrated or otherwise functionalized derivatives of this compound.

Furthermore, flow chemistry enables superior control over reaction parameters such as temperature, pressure, and residence time. This precision has been shown to improve yields and selectivity in the synthesis of 2,5-diaryl furans, where flow processing outperformed batch chemistry significantly. acs.org Reactions that are difficult to control in batch, such as those involving highly reactive organometallic reagents or high pressures, become more manageable in a continuous-flow setup. d-nb.infonih.gov The application of flow chemistry to the synthesis of this compound could lead to a more robust, scalable, and economically viable manufacturing process.

Table 2: Batch vs. Flow Processing for Furan Derivative Synthesis

| Parameter | Batch Processing | Flow Processing |

|---|---|---|

| Yield | Often lower due to side reactions | Can be significantly higher acs.org |

| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes and minimized accumulation of unstable species researchgate.net |

| Scalability | Complex and can be non-linear | Simpler "scaling-out" by running the system for longer |

| Heat & Mass Transfer | Often inefficient, leading to poor control | Excellent heat and mass transfer, leading to better control and selectivity pharmtech.com |

| Residence Time | Long reaction times (hours to days) | Significantly shorter residence times (seconds to minutes) nih.govnih.gov |

Advanced Characterization Techniques for In Situ and Operando Studies

To fully optimize the synthesis and application of this compound, a deep understanding of its formation mechanisms and behavior under operational conditions is essential. Advanced in situ (in place) and operando (while operating) characterization techniques are critical for gaining these insights. numberanalytics.comnih.gov These methods allow researchers to observe molecular transformations, catalyst behavior, and material evolution in real-time. jos.ac.cnrsc.org

For example, when developing a catalytic synthesis for the compound, operando spectroscopic techniques like Infrared (IR) or Raman spectroscopy can monitor the reaction as it happens. researchgate.net This allows for the identification of transient intermediates on the catalyst surface and provides a detailed picture of the reaction kinetics and mechanism, facilitating rapid catalyst optimization. numberanalytics.com

If this compound is used as a building block for functional materials, such as polymers or organic semiconductors, in situ techniques are invaluable. In situ Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) could visualize the morphological evolution and growth of thin films at the nanoscale as they are being formed. numberanalytics.comjos.ac.cn This real-time data is crucial for understanding the structure-property relationships that govern the performance of the final device or material.

Table 3: Potential Applications of In Situ/Operando Techniques

| Technique | Information Gained | Potential Application Area |

|---|---|---|

| Operando IR/Raman Spectroscopy | Real-time monitoring of reactants, intermediates, and products on a catalyst surface. researchgate.net | Optimizing catalytic synthesis of the compound. |

| Operando X-ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and coordination environment of a metal catalyst during reaction. numberanalytics.com | Developing and understanding heterogeneous catalysts for the compound's synthesis. |

| In Situ Atomic Force Microscopy (AFM) | Visualization of surface morphology and film growth in real-time. jos.ac.cn | Studying the assembly of the compound into functional materials or surface coatings. |

| In Situ Transmission Electron Microscopy (TEM) | Nanoscale visualization of material dynamics, such as nanoparticle catalyst changes or polymer formation. numberanalytics.com | Characterizing the synthesis of advanced materials derived from the compound. |

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. nih.gov For a molecule like this compound, these computational tools offer powerful capabilities for both predicting novel synthetic pathways and designing new derivatives with desired properties.

Synthesis Prediction: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can analyze the structure of this compound and propose multiple, often novel, retrosynthetic routes. nih.gov These programs can sift through vast reaction databases to identify more efficient or sustainable pathways that a human chemist might overlook. Furthermore, forward-prediction models can be used to assess the viability of a proposed reaction, predicting major products, potential side products, and even optimal reaction conditions, thereby reducing the number of failed experiments and accelerating the discovery process.